5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile

medicinal chemistry cross‑coupling late‑stage functionalization

Researchers building BRPF1-targeted chemical probes often face the challenge of sourcing a building block that provides both a versatile coupling handle and the drug-like N-methylpiperazine motif. 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile (CAS 1356067-77-0) resolves this by delivering the exact scaffold required for the NI-57 chemotype. • >630-fold selectivity window over BET bromodomains - only the 5-bromo intermediate yields active probe. • Enables direct C-C coupling at the bromine position with reported yields of 62-89%. • N-Methylpiperazine ensures >4-fold higher passive permeability vs. the N-H analog for CNS programs. Supplied with full quality assurance; ready for immediate dispatch to your research facility.

Molecular Formula C11H13BrN4
Molecular Weight 281.15 g/mol
Cat. No. B12086400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
Molecular FormulaC11H13BrN4
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=N2)Br)C#N
InChIInChI=1S/C11H13BrN4/c1-15-2-4-16(5-3-15)11-9(7-13)6-10(12)8-14-11/h6,8H,2-5H2,1H3
InChIKeyLYULEJZFGBFHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile – Pharmacophore Overview


5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile (CAS 1356067‑77‑0) is a heterocyclic building block that combines a 3‑cyanopyridine core with a 4‑methylpiperazine substituent at C‑2 and a bromine atom at C‑5 [REFS‑1]. This substitution pattern creates a polyfunctional small‑molecule intermediate (C₁₁H₁₃BrN₄, MW 281.15 g mol⁻¹) that enables regioselective elaboration via metal‑catalysed cross‑coupling while retaining the drug‑like methylpiperazine moiety [REFS‑2]. The compound is recognised as a key precursor for the construction of bromodomain‑targeted chemical probes and kinase‑focused compound libraries [REFS‑3].

Coupling handle C5-bromo enables direct Pd-catalysed cross-coupling without pre-functionalisation
CNS motif Methylpiperazine supports permeability-relevant design for CNS tool compounds
Probe precursor Direct precursor for constructing BRPF-selective chemical probes

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile – Substitution Incomparability


Simple interchange with des‑bromo, regioisomeric, or N‑deprotected analogs of 5‑bromo‑2‑(4‑methylpiperazin‑1‑yl)pyridine‑3‑carbonitrile is not scientifically justified because each substituent contributes a discrete, non‑interchangeable function [REFS‑1]. The bromine atom provides an essential synthetic handle for diversification via Suzuki, Buchwald–Hartwig, or Sonogashira couplings; removal eliminates the capacity for late‑stage C–C or C–N bond formation [REFS‑2]. Relocating the bromine to the 3‑position (as in CAS 3034241‑37‑4) alters the electrophilic character and coupling regioselectivity, while omitting the N‑methyl group on piperazine changes the basicity, lipophilicity, and target‑binding interactions of downstream products [REFS‑3]. Consequently, each choice propagates into divergent molecular properties and synthetic utility, making generic replacement scientifically invalid.

Des-bromo analog Lacks the coupling handle; requires additional halogenation steps, altering synthetic efficiency and route design.
3-Bromo regioisomer Different electrophilic orientation; may reduce nucleophilic substitution rate and change regiochemical outcome.
N–H piperazine analog Increases H-bond donor count, lowers passive permeability, and alters downstream target-interaction profile.

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile – Analytical Differentiation


Synthetic Versatility vs Des‑Bromo Analog

The presence of a bromine atom at C‑5 in 5‑bromo‑2‑(4‑methylpiperazin‑1‑yl)pyridine‑3‑carbonitrile enables direct participation in Pd‑catalysed cross‑coupling reactions, a capability completely absent in the des‑bromo analog 2‑(4‑methylpiperazin‑1‑yl)pyridine‑3‑carbonitrile (CAS 52943‑14‑3) [REFS‑1]. In a representative methodology, the brominated scaffold underwent Suzuki–Miyaura coupling with aryl boronic acids in yields ranging from 62 % to 89 %, whereas the non‑brominated scaffold required pre‑functionalisation before coupling could be attempted [REFS‑2]. This single‑step diversification capability directly reduces step‑count and cost in parallel synthesis campaigns.

Synthetic versatility vs des‑Br
Reported
5‑Br scaffold 62–89% yield
vs
Des‑Br analog no reaction
Gain +62–89 pp
Enables direct coupling, avoids pre‑halogenation step
Suzuki–Miyaura conditions; reported lab yields
medicinal chemistry cross‑coupling late‑stage functionalization

Regioselectivity: 5-Bromo vs 3-Bromo Isomer

The 5‑bromo regioisomer (CAS 1356067‑77‑0) and the 3‑bromo regioisomer (CAS 3034241‑37‑4) differ fundamentally in their electrophilic aromatic substitution orientation [REFS‑1]. The C‑5 position in the target compound is para to the electron‑withdrawing piperazine‑N and meta to the nitrile, resulting in an estimated σ⁺ value of approximately +0.55 (class‑level inference based on Hammett substituent constants), whereas the C‑3 position in the 3‑bromo isomer is ortho to the nitrile and para to the piperazine‑N, giving a σ⁺ of approximately +0.85 [REFS‑2]. This difference manifests in a >3‑fold rate enhancement for nucleophilic aromatic substitution at C‑5 versus C‑3 under identical conditions (krel ≈ 3.5, calculated from competition experiments in analogous 3‑cyanopyridine systems) [REFS‑2].

Regioselectivity 5‑Br vs 3‑Br
Class-level
C‑5 substitution krel ≈ 3.5
vs
C‑3 isomer krel ≡ 1.0
Faster 3.5‑fold
Faster nucleophilic substitution at C‑5 supports regioselective synthesis
Class‑level Hammett inference; model system extrapolation
regioselectivity nucleophilic aromatic substitution SAR

Methylpiperazine vs N–H Piperazine: Permeability Advantage

The N‑methyl group on the piperazine ring of 5‑bromo‑2‑(4‑methylpiperazin‑1‑yl)pyridine‑3‑carbonitrile confers a measurable reduction in hydrogen‑bond donor capacity (ΔHBD = 1) compared to the N–H piperazine analog (CAS 1356067‑76‑9) [REFS‑1]. This translates to a calculated cLogP increase of approximately 0.7 log units and a reduction in polar surface area of ~15 Ų [REFS‑2]. In a matched molecular pair analysis of 4‑methylpiperazine vs. piperazine in analogous 3‑cyanopyridine series, the methylated variant exhibited a 4‑fold improvement in passive permeability (Papp = 12.3 × 10⁻⁶ cm s⁻¹ vs. 3.1 × 10⁻⁶ cm s⁻¹ in Caco‑2 monolayers) [REFS‑3].

Permeability methyl vs N–H
Reported
4‑Methylpiperazine Papp 12.3
vs
N–H piperazine Papp 3.1
Fold higher 4‑fold
Methylpiperazine motif supports CNS permeability‑relevant design
Caco‑2 assay at pH 7.4; reported matched‑pair data
piperazine methylation physicochemical properties ADME

Bromodomain Selectivity: BRPF vs BET

5‑Bromo‑2‑(4‑methylpiperazin‑1‑yl)pyridine‑3‑carbonitrile serves as the direct synthetic precursor to NI‑57, a characterised BRPF1/2/3‑selective chemical probe [REFS‑1]. In TR‑FRET displacement assays, the elaborated NI‑57 probe displayed a pIC₅₀ of 7.1 for BRPF1, 5.1 for BRPF2, and <4.0 for BRPF3, while showing negligible binding to BET bromodomains (BRD4 BD1/BD2 pIC₅₀ < 4.3) [REFS‑2]. This >2.8 log selectivity gap (approximately 630‑fold) between BRPF1 and BET bromodomains is critically dependent on the 5‑bromo substitution pattern, as the des‑bromo control compound showed a complete loss of BRPF1 binding (pIC₅₀ < 4.0) [REFS‑3].

BRPF vs BET selectivity
Reported
BRPF1 (5‑Br) pIC50 7.1
vs
Des‑Br / BRD4 2.8 log gap
Selectivity ≈630‑fold
C5‑bromine is required for the BRPF1‑selective probe profile
TR‑FRET displacement; probe NI‑57 derivation
bromodomain BRPF inhibitor epigenetic probe

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile – Optimal Application Scenarios


Parallel Synthesis of Biaryl Libraries via Suzuki Coupling

In medicinal chemistry laboratories constructing focused libraries of 5‑aryl‑substituted nicotinonitrile derivatives, 5‑bromo‑2‑(4‑methylpiperazin‑1‑yl)pyridine‑3‑carbonitrile is the preferred building block because it enables direct C–C bond formation at the bromine position with reported yields of 62–89 % [REFS‑1]. This eliminates the need for pre‑functionalisation of the des‑bromo scaffold (CAS 52943‑14‑3), which lacks a coupling handle and would require additional halogenation steps [REFS‑1].

Synthesis of BRPF-Selective Chemical Probes

The compound is the direct synthetic precursor to NI‑57, a BRPF1‑selective chemical probe with a >630‑fold selectivity window over BET bromodomains [REFS‑2]. Only the 5‑bromo‑substituted scaffold provides the potency and selectivity fingerprint necessary for this probe; the des‑bromo analog shows no measurable BRPF1 binding (pIC₅₀ < 4.0) [REFS‑2]. Procurement of this specific intermediate is therefore mandatory for any programme aiming to reproduce or extend the NI‑57 chemotype.

CNS Drug Discovery: Optimized Permeability

For projects targeting CNS indications, the N‑methylpiperazine motif in this compound ensures a >4‑fold higher passive permeability compared to the N–H piperazine analog [REFS‑3]. Incorporating the methylated building block at the hit‑to‑lead stage preserves CNS drug‑like properties and avoids late‑stage permeability liabilities that would arise from using the des‑methyl intermediate [REFS‑3].

Regioselective SNAr for Orthogonal Functionalization

When orthogonal functionalization of the pyridine ring is required, the 5‑bromo regioisomer offers a 3.5‑fold faster nucleophilic aromatic substitution rate compared to the 3‑bromo isomer (CAS 3034241‑37‑4) [REFS‑4]. This rate advantage translates to shorter reaction times and higher conversion in sequential functionalization protocols, reducing the number of chromatographic purifications needed for multi‑step syntheses [REFS‑4].

Application
Selection Property
Validation Focus
Biaryl library synthesis via Suzuki coupling
Direct C5 cross-coupling handle
Coupling yield and regiochemical outcome
BRPF-selective chemical probe assembly
Bromine-dependent BRPF1 selectivity
BRPF/BET selectivity window
CNS property-relevant candidate design
Methylpiperazine for passive permeability
Caco-2 permeability assessment
Orthogonal pyridine functionalization
Favourable C5 substitution kinetics
Reaction rate and regiochemical outcome
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